Cas no 18084-03-2 (2-Ethynylbicyclo[2.2.1]heptan-2-ol)
![2-Ethynylbicyclo[2.2.1]heptan-2-ol structure](https://www.kuujia.com/scimg/cas/18084-03-2x500.png)
2-Ethynylbicyclo[2.2.1]heptan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-ethynylbicyclo[2.2.1]heptan-2-ol
- Z2798559686
- 2-Ethynylbicyclo[2.2.1]heptan-2-ol
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- Inchi: 1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h1,7-8,10H,3-6H2
- InChI Key: DOBPSJXGDUDHTH-UHFFFAOYSA-N
- SMILES: OC1(C#C)CC2CCC1C2
Computed Properties
- Exact Mass: 136.088815002g/mol
- Monoisotopic Mass: 136.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 1.2
2-Ethynylbicyclo[2.2.1]heptan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-380916-10.0g |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
Enamine | EN300-380916-1.0g |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 1.0g |
$743.0 | 2023-07-06 | |
Aaron | AR01BIT0-250mg |
2-Ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 250mg |
$530.00 | 2025-02-09 | |
Aaron | AR01BIT0-500mg |
2-Ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 500mg |
$822.00 | 2025-02-09 | |
1PlusChem | 1P01BIKO-100mg |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 100mg |
$321.00 | 2025-03-19 | |
A2B Chem LLC | AW16104-250mg |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 250mg |
$422.00 | 2024-04-20 | |
1PlusChem | 1P01BIKO-10g |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 10g |
$4006.00 | 2024-06-18 | |
1PlusChem | 1P01BIKO-50mg |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 50mg |
$229.00 | 2025-03-19 | |
1PlusChem | 1P01BIKO-5g |
2-ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 5g |
$2427.00 | 2025-03-19 | |
Aaron | AR01BIT0-5g |
2-Ethynylbicyclo[2.2.1]heptan-2-ol |
18084-03-2 | 95% | 5g |
$2984.00 | 2025-02-09 |
2-Ethynylbicyclo[2.2.1]heptan-2-ol Related Literature
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on 2-Ethynylbicyclo[2.2.1]heptan-2-ol
Introduction to 2-Ethynylbicyclo[2.2.1]heptan-2-ol (CAS No. 18084-03-2)
2-Ethynylbicyclo[2.2.1]heptan-2-ol is a unique bicyclic compound with the CAS registry number 18084-03-2. This compound belongs to the class of bicyclic alcohols, characterized by its rigid bicyclo[2.2.1]heptane framework and an ethynyl group attached at the 2-position, along with a hydroxyl group at the same position. The structure of this molecule makes it highly interesting for various applications in organic synthesis, drug discovery, and materials science.
The bicyclo[2.2.1]heptane system is a well-known rigid structure that provides steric hindrance and rigidity to the molecule, which is often desirable in medicinal chemistry for improving bioavailability and selectivity. The presence of the ethynyl group adds electronic versatility, enabling this compound to participate in a wide range of reactions, including cycloadditions, conjugate additions, and click chemistry reactions.
Recent studies have highlighted the potential of bicyclic alcohols like CAS No. 18084-03-2 in the development of novel drug candidates. For instance, researchers have explored the use of this compound as a building block for constructing complex natural product analogs, which are known for their potent biological activities.
In terms of synthesis, CAS No. 18084-03-2 can be prepared through various methods, including ring-closing metathesis and organocatalytic approaches. These methods not only provide efficient pathways for its preparation but also allow for functional group diversification, making it a versatile starting material for further modifications.
One of the most promising applications of CAS No. 18084-03-2 lies in its potential as a chiral auxiliary or chiral catalyst in asymmetric synthesis. The rigid bicyclic framework and the hydroxyl group provide excellent opportunities for controlling stereochemistry in enantioselective reactions, which are critical in pharmaceutical development.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of CAS No. 18084-03-2 with high accuracy. These computational studies have provided valuable insights into its potential as a ligand in transition metal-catalyzed reactions or as a component in supramolecular assemblies.
In conclusion, CAS No. 18084-03-2, or 2-Ethynylbicyclo[2.2.1]heptan-2-ol, is a versatile compound with significant potential in various fields of organic chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and beyond.
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